Cas no 2171596-95-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid
- 2171596-95-3
- EN300-1508869
-
- インチ: 1S/C26H30N2O6/c29-14-16-6-5-7-17(12-16)27-25(32)23(13-24(30)31)28-26(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,16-17,22-23,29H,5-7,12-15H2,(H,27,32)(H,28,33)(H,30,31)
- InChIKey: KLQAULVPMRSRIW-UHFFFAOYSA-N
- SMILES: OCC1CCCC(C1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 466.21038668g/mol
- 同位素质量: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 708
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 125Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508869-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1508869-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1508869-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1508869-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1508869-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1508869-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1508869-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1508869-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1508869-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[3-(hydroxymethyl)cyclohexyl]carbamoyl}propanoic acid |
2171596-95-3 | 1g |
$0.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acidに関する追加情報
Recent Advances in the Study of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3)
The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxymethylcyclohexylcarbamoyl moiety, has shown promising potential in various applications, ranging from peptide synthesis to drug discovery.
Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of peptide-based therapeutics. The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enhances the compound's stability and facilitates its incorporation into complex peptide sequences. Meanwhile, the hydroxymethylcyclohexylcarbamoyl moiety contributes to improved solubility and bioavailability, making it an attractive candidate for drug development.
In addition to its synthetic utility, 2171596-95-3 has been investigated for its potential pharmacological properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to modulate specific protein-protein interactions (PPIs) involved in inflammatory pathways. The compound exhibited selective binding to the target protein, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further mechanistic studies are underway to explore its therapeutic applications in chronic inflammatory diseases.
Another area of interest is the compound's application in targeted drug delivery systems. Researchers have explored its use as a linker molecule in antibody-drug conjugates (ADCs), leveraging its stability and biocompatibility. A recent study in the Journal of Controlled Release reported the successful conjugation of 2171596-95-3 to a monoclonal antibody, resulting in enhanced tumor-targeting efficacy and reduced off-target effects in murine models. These findings underscore its potential in advancing ADC technology.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and scalability of synthesis. Future research directions include structure-activity relationship (SAR) studies to refine its biological activity and the development of more efficient synthetic routes. Collaborative efforts between academia and industry will be crucial to translating these findings into clinical applications.
In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid (CAS: 2171596-95-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential therapeutic agent highlights its broad applicability. Continued research will undoubtedly uncover new opportunities for this molecule in drug discovery and development.
2171596-95-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(hydroxymethyl)cyclohexylcarbamoyl}propanoic acid) Related Products
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 1090-13-7(5,12-Napthacenequinone)
- 54759-99-8(4-hydrazinyl-2-methylpyrimidine)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 15667-63-7(1-Cyano-2-propenyl Acetate)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 905273-91-8(tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-2-carboxylate)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)




